molecular formula C22H19N5OS B2751524 N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 1210923-47-9

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2751524
CAS No.: 1210923-47-9
M. Wt: 401.49
InChI Key: MRBFVLMUQQJBOI-UHFFFAOYSA-N
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Description

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H19N5OS and its molecular weight is 401.49. The purity is usually 95%.
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Biological Activity

N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that integrates multiple heterocyclic moieties, which are pivotal for its biological activity. The molecular formula is C20H23N5OSC_{20}H_{23}N_5OS, with a molecular weight of 377.5 g/mol. The presence of the imidazo[2,1-b]thiazole and pyrazole scaffolds contributes to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research has demonstrated that pyrazole derivatives can induce apoptosis in various cancer cell lines:

  • MCF-7 (Breast Cancer) : The compound exhibited significant antiproliferative activity with an IC50 value comparable to established chemotherapeutics .
  • A549 (Lung Cancer) : Compounds similar to this one have shown promising results in inhibiting cell growth and inducing autophagy without triggering apoptosis .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism
This compoundMCF-7< 0.08Apoptosis induction
Similar Pyrazole DerivativeA5490.39Autophagy induction

Anti-inflammatory Properties

The compound also shows significant anti-inflammatory activity. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

  • Mechanism : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory mediators.

Case Study : A study indicated that similar compounds demonstrated effective inhibition of inflammatory pathways in vivo, suggesting potential for treating inflammatory diseases .

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound may exhibit:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
  • Antioxidant Properties : Pyrazoles can scavenge free radicals, contributing to their protective effects against oxidative stress .

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazo[2,1-b]thiazole Core : This step often involves reacting 2-amino thiazoles with α-halocarbonyl compounds.
  • Pyrazole Synthesis : The pyrazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

Scientific Research Applications

Structural Characteristics

The compound features a unique combination of an imidazo[2,1-b]thiazole ring and a pyrazole moiety. These structural components are known for their diverse pharmacological effects. The molecular formula is C24H21N5O2SC_{24}H_{21}N_{5}O_{2}S, with a molecular weight of approximately 443.5 g/mol.

Component Description
Imidazo[2,1-b]thiazoleA fused ring structure associated with biological activity
PyrazoleContributes to the compound's reactivity and biological properties
CarboxamideEnhances solubility and bioavailability

The biological activities of N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide have been the subject of numerous studies. The compound exhibits potential in the following areas:

Anticancer Properties

Research indicates that derivatives containing imidazo and thiazole rings often demonstrate significant anticancer activity. For instance, compounds similar to this one have shown inhibition of cell proliferation in various cancer cell lines, such as HT-29 (colon cancer) and A375 (melanoma), with IC50 values ranging from 0.9 µM to 3.2 µM .

Antimicrobial Effects

The thiazole component is linked to antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of pathogens, suggesting that this compound may also exhibit antimicrobial activity .

Inhibition of Cyclooxygenase Enzymes

The compound has potential as a dual inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), implicated in inflammatory processes. Studies have shown that thiazole derivatives can enhance COX inhibitory action, indicating that this compound might possess similar properties .

Case Studies

Several studies have focused on the biological activity of similar compounds:

  • Pyridazine Derivatives: A study explored novel pyridazine-based inhibitors that showed promising results against COX enzymes and demonstrated anti-inflammatory effects in animal models .
  • Imidazo-Thiazole Compounds: Another study reported that imidazo-thiazole hybrids exhibited significant cytotoxicity against various cancer cell lines, reinforcing the therapeutic potential of compounds with these structural features .
  • Amino-Pyrazoles: Research has shown that amino-pyrazoles can provide useful ligands for receptors or enzymes involved in cancer progression, highlighting their role in drug discovery .

Properties

IUPAC Name

N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-5-methyl-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5OS/c1-15-19(13-23-27(15)18-5-3-2-4-6-18)21(28)24-17-9-7-16(8-10-17)20-14-26-11-12-29-22(26)25-20/h2-10,13-14H,11-12H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFVLMUQQJBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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